molecular formula C16H14ClNO2 B5158892 N-(2-chloro-9H-xanthen-9-yl)propanamide

N-(2-chloro-9H-xanthen-9-yl)propanamide

Cat. No.: B5158892
M. Wt: 287.74 g/mol
InChI Key: LUXCKACHJTVKJQ-UHFFFAOYSA-N
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Description

N-(2-Chloro-9H-xanthen-9-yl)propanamide (CAS 7595-57-5) is a synthetic organic compound characterized by a planar, aromatic xanthene (dibenzo-γ-pyrone) core structure linked to a reactive 2-chloropropanamide side chain . With a molecular formula of C₁₆H₁₄ClNO₂ and a molecular weight of 287.74 g/mol, this compound serves primarily as a versatile chemical intermediate in organic synthesis and medicinal chemistry research . Its key research value lies in its application for designing and constructing more complex, bioactive molecules, such as α-thio-β-chloroacrylamides . The xanthene scaffold provides aromatic stability to the molecular structure, while the chloropropanamide group acts as a key reactive site for further chemical modifications . The synthesis of this compound typically involves the reaction of 9H-xanthen-9-ylamine with 2-chloropropanoyl chloride under basic conditions, such as in dichloromethane or chloroform with triethylamine . Researchers utilize this chloroacetamide derivative for its potential in developing novel compounds for various scientific investigations. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-(2-chloro-9H-xanthen-9-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-2-15(19)18-16-11-5-3-4-6-13(11)20-14-8-7-10(17)9-12(14)16/h3-9,16H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXCKACHJTVKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Key Substituents Applications/Findings Reference
N-(2-Chloro-9H-xanthen-9-yl)propanamide Xanthene 2-Cl, 9-propanamide Research chemical
N-(9H-Xanthen-9-yl)acetamide Xanthene 9-acetamide Synthetic intermediate
Chlorprothixene HCl Thioxanthene 2-Cl, dimethylaminopropylidene Antipsychotic drug
2-Chloro-N-(9,10-dioxoanthracen-2-yl)propanamide Anthraquinone 2-Cl, propanamide Materials science candidate
N-(3-Methylbutyl)propanamide Aliphatic 3-methylbutyl, propanamide Insect pheromone

Q & A

Q. What are the established synthetic routes for N-(2-chloro-9H-xanthen-9-yl)propanamide?

  • Methodological Answer : The synthesis involves two key steps:

Xanthene Core Formation : Condensation of resorcinol with phthalic anhydride under acidic conditions generates the xanthene backbone .

Q. Chlorination and Propanamide Introduction :

  • Chlorination at position 2 is achieved using chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) .
  • The propanamide group is introduced via amidation of the xanthene hydroxyl group using propionyl chloride or a coupling reagent like HATU under anhydrous conditions .
    Critical parameters include reaction temperature (100–120°C for condensation) and stoichiometric control during chlorination to avoid over-substitution.

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. Overlapping signals (common in aromatic systems) are resolved using 2D techniques like COSY and HSQC .
  • X-ray Crystallography : SHELX programs refine crystal structures to confirm the chloro substituent’s position and amide conformation . ORTEP-III generates thermal ellipsoid diagrams for visualizing molecular geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

Q. What are the common chemical reactions of this compound?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution : The electron-rich xanthene core undergoes nitration or sulfonation, though the chloro group directs reactivity to specific positions .
  • Oxidation/Reduction : The amide group is resistant to reduction, but the xanthene ring can be oxidized to quinone derivatives using KMnO₄ .
  • Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding 2-chloroxanthenol and propionic acid derivatives .

Advanced Research Questions

Q. How can conflicting NMR data on the chloro substituent’s position be resolved?

  • Methodological Answer :
  • Use NOESY NMR to detect spatial proximity between the chloro group and adjacent protons.
  • X-ray crystallography (via SHELXL refinement) provides definitive evidence of regiochemistry .
  • Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and validates experimental data .

Q. What experimental design considerations address low yields in propanamide conjugation?

  • Methodological Answer :
  • Activation of Carboxylic Acid : Pre-activate the xanthene carboxylic acid intermediate using DCC or HOBt to enhance coupling efficiency .
  • Solvent Optimization : Use anhydrous DMF or THF to minimize hydrolysis side reactions.
  • Real-Time Monitoring : Employ LC-MS or TLC to track reaction progress and adjust stoichiometry dynamically .

Q. How to address regioselectivity challenges during electrophilic substitution?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer electrophiles to desired positions .
  • Lewis Acid Screening : Test catalysts like AlCl₃ vs. FeCl₃ to optimize para/meta substitution ratios .
  • Kinetic vs. Thermodynamic Control : Vary reaction temperature and time to favor one pathway over another .

Q. What strategies validate the compound’s potential as a fluorescent probe?

  • Methodological Answer :
  • Photophysical Analysis : Measure fluorescence quantum yield and Stokes shift in varying solvents (e.g., DMSO vs. aqueous buffers).
  • Stability Testing : Assess photobleaching resistance under UV exposure.
  • Cellular Imaging : Use confocal microscopy to evaluate uptake and localization in model cell lines (e.g., HeLa), ensuring non-toxic concentrations via MTT assays .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or spectral data?

  • Methodological Answer :
  • Purity Assessment : Repeat synthesis with rigorous purification (e.g., column chromatography followed by recrystallization).
  • Interlaboratory Calibration : Cross-validate NMR and DSC instruments using standard references (e.g., NIST-certified compounds) .
  • Meta-Analysis : Compare data across peer-reviewed studies to identify systematic errors (e.g., solvent polarity effects on NMR shifts) .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Xanthene Core FormationResorcinol, phthalic anhydride, H₂SO₄, 100°C65–75
ChlorinationCl₂, FeCl₃, CH₂Cl₂, 0°C50–60
Propanamide ConjugationPropionyl chloride, Et₃N, DCM, RT40–50

Q. Table 2: Spectral Data for Structural Confirmation

TechniqueKey ObservationsReference
¹H NMR (400 MHz, CDCl₃)δ 8.2 (s, 1H, NH), δ 7.4–6.8 (m, aromatic)
X-ray DiffractionC–Cl bond length: 1.74 Å, P21/c space group
HRMS (ESI+)[M+H]⁺ m/z: 316.0742 (calc. 316.0738)

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